molecular formula C9F17KO2 B3040505 Potassium perfluorononanoate CAS No. 21049-38-7

Potassium perfluorononanoate

Cat. No.: B3040505
CAS No.: 21049-38-7
M. Wt: 502.17 g/mol
InChI Key: IAGFBXHIFWZSIJ-UHFFFAOYSA-M
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Description

Potassium perfluorononanoate is a synthetic compound belonging to the class of perfluorinated carboxylates. It is known for its unique properties, such as high thermal and chemical stability, due to the presence of strong carbon-fluorine bonds. This compound is widely used in various industrial applications, including as a surfactant and in the production of fluoropolymers .

Mechanism of Action

Target of Action

Potassium perfluorononanoate, also known as perfluorononanoic acid (PFNA), is a synthetic perfluorinated carboxylic acid and fluorosurfactant . The primary target of PFNA is the nuclear receptor PPARα . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

PFNA interacts with its primary target, PPARα, leading to its activation . This activation triggers a series of downstream effects, including major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups . Other putative mechanisms for PFNA include gap junctional inhibition to disrupt cell-cell communication, mitochondrial dysfunction, interference of protein binding, partitioning into lipid bilayers, and oxidative stress .

Biochemical Pathways

PFNA affects several biochemical pathways. One of the key pathways influenced by PFNA is the hypothalamus–pituitary–thyroid axis . Alterations in this pathway can lead to changes in thyroid hormone synthesis and metabolism . Additionally, PFNA can induce changes in the MAPK signaling pathway, which is crucial for cellular responses to various stimuli .

Pharmacokinetics

This stability suggests that once absorbed, PFNA may persist in the body for a long time, potentially leading to bioaccumulation .

Result of Action

The molecular and cellular effects of PFNA’s action are diverse. For instance, PFNA can cause significant changes in the thyroid follicles of male zebrafish, including histological changes and elevated plasma T3 levels . In the liver, the abundance of gene transcript encoding the protein transthyretin (TTR) was significantly induced, while the expression of UDP-glucuronosyltransferases was inhibited . These changes can disrupt normal cellular function and lead to various toxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of PFNA. For example, the presence of other contaminants in the environment can potentially interact with PFNA, affecting its bioavailability and toxicity . Furthermore, the pH and temperature of the environment can influence the stability and reactivity of PFNA . It’s also important to note that PFNA is an environmental contaminant found in people and wildlife along with PFOS and PFOA , suggesting that its action can be influenced by the presence of these other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium perfluorononanoate can be synthesized through the hydrolysis of phenylsulfonates with potassium hydroxide in an ethanol/water mixture. To avoid the byproduct phenol, the synthesis method can be optimized by replacing phenylvinylsulfonate with ethyl vinylsulfonate .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of a linear fluorotelomer olefin mixture containing F(CF₂)₈CH=CH₂. It can also be synthesized by the carboxylation of F(CF₂)₈I .

Chemical Reactions Analysis

Types of Reactions: Potassium perfluorononanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products:

Comparison with Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorononanoic acid (PFNA)

Comparison: Potassium perfluorononanoate is unique due to its potassium salt form, which enhances its solubility in water compared to its acid counterparts like perfluorononanoic acid. Unlike PFOA and PFOS, which have been restricted due to their bioaccumulative properties, this compound is considered a potential non-bioaccumulable alternative .

Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF17O2.K/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGFBXHIFWZSIJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F17KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70896634
Record name Potassium perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21049-38-7
Record name Potassium perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70896634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium perfluorononanoate
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